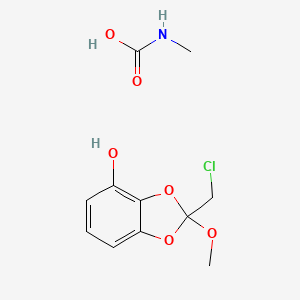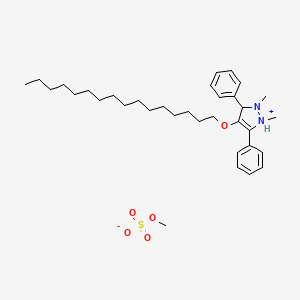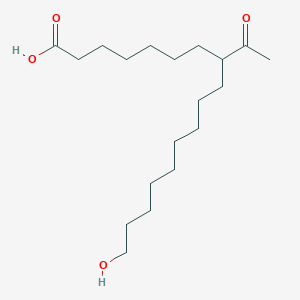
8-Acetyl-17-hydroxyheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-17-hydroxyheptadecanoic acid is a specialized fatty acid derivative It is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 17th carbon of the heptadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-17-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of heptadecanoic acid followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired functional groups are introduced at the correct positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of batch reactors where the reactions are carefully monitored and controlled to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-17-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
8-Acetyl-17-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Acetyl-17-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, making it less reactive.
8-Acetylheptadecanoic acid: Similar but lacks the hydroxyl group at the 17th position.
17-Hydroxyheptadecanoic acid: Similar but lacks the acetyl group at the 8th position.
Uniqueness
8-Acetyl-17-hydroxyheptadecanoic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler counterparts.
Properties
CAS No. |
60903-97-1 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-acetyl-17-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-17(21)18(14-10-6-7-11-15-19(22)23)13-9-5-3-2-4-8-12-16-20/h18,20H,2-16H2,1H3,(H,22,23) |
InChI Key |
AERDHXBXASVGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCCCCCO)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
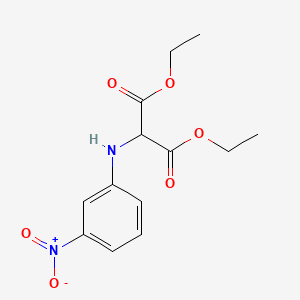
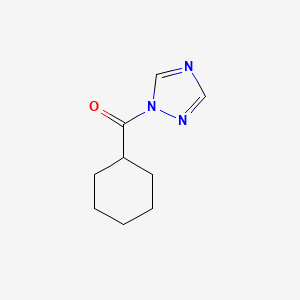
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
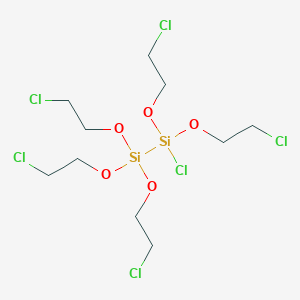
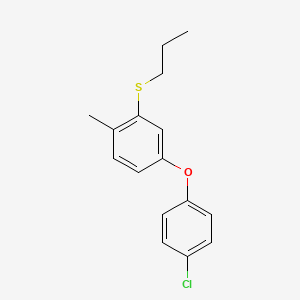
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)

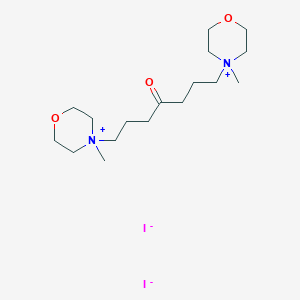
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)

